Ethyl 2-(2-amino-5-iodophenyl)acetate
Description
Ethyl 2-(2-amino-5-iodophenyl)acetate is an organoiodine compound featuring an amino group (-NH₂) at the 2-position and an iodine atom at the 5-position of the phenyl ring, with an ethyl ester moiety at the acetate side chain.
The ethyl ester group likely confers moderate lipophilicity, balancing solubility and membrane permeability, a trait observed in related ethyl esters like ethyl 2-phenylacetoacetate (CAS 5413-05-8) .
Properties
IUPAC Name |
ethyl 2-(2-amino-5-iodophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETMPGHKRWDGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-iodophenylacetate typically involves the iodination of ethyl 2-amino-phenylacetate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve an acidic medium and low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-amino-5-iodophenylacetate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-5-iodophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amino group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution: Products such as ethyl 2-amino-5-azidophenylacetate or ethyl 2-amino-5-cyanophenylacetate.
Oxidation: Ethyl 2-nitro-5-iodophenylacetate.
Reduction: this compound can be reduced to ethyl 2-amino-5-iodophenylacetate.
Scientific Research Applications
Ethyl 2-(2-amino-5-iodophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-iodophenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with target proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Hydroxy/Nitro Groups: The amino group in the target compound may improve aqueous solubility and hydrogen-bonding interactions relative to nitro or hydroxy groups, which are more electron-withdrawing .
- Ester Group Variations : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., methyl 2-phenylacetoacetate ), impacting pharmacokinetic properties.
Crystallographic and Physicochemical Properties
- Crystal Packing: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H⋯O hydrogen bonds along the b-axis , whereas bromo- and sulfinyl-substituted analogs (e.g., ) stabilize crystals via aromatic π-π interactions (3.8 Å spacing) and weak C–H⋯O bonds. The amino and iodo groups in the target compound may promote distinct packing modes, such as N–H⋯I or I⋯π interactions.
- Solubility: Amino groups enhance water solubility, as seen in ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate , but the iodo substituent may counteract this via increased hydrophobicity.
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
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